silane CAS No. 82319-13-9](/img/structure/B14423789.png)
[(1-Chloroprop-1-en-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloroprop-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C6H13ClOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroprop-1-en-2-yl)oxysilane typically involves the reaction of 1-chloroprop-1-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of (1-Chloroprop-1-en-2-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloroprop-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with the chlorine atom.
Electrophiles: Such as halogens or acids, can add to the double bond.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Addition Products: The addition of electrophiles to the double bond results in the formation of new organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
(1-Chloroprop-1-en-2-yl)oxysilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which (1-Chloroprop-1-en-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-1-propen-2-yl)oxysilane
- 1-chloroprop-1-en-2-yloxy(trimethyl)silane
Uniqueness
(1-Chloroprop-1-en-2-yl)oxysilane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo both substitution and addition reactions makes it a versatile reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
82319-13-9 |
|---|---|
Molekularformel |
C6H13ClOSi |
Molekulargewicht |
164.70 g/mol |
IUPAC-Name |
1-chloroprop-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
NRTNVNBYQQJVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


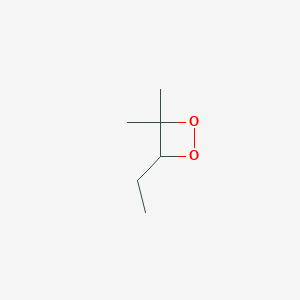
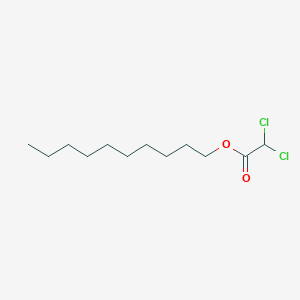
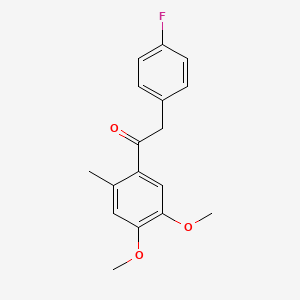
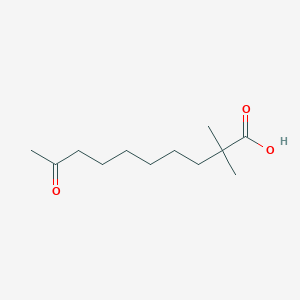

![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)

![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
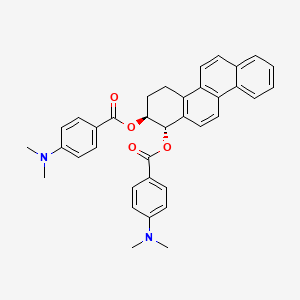
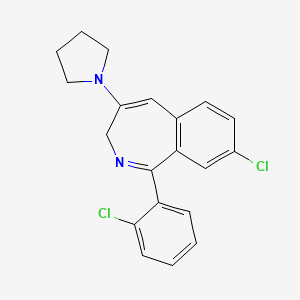
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
